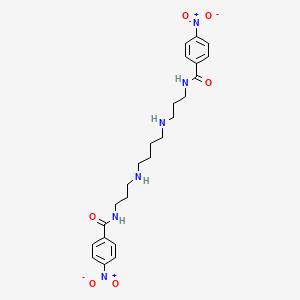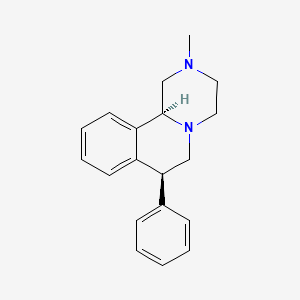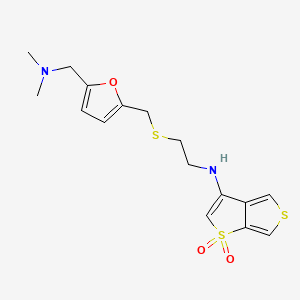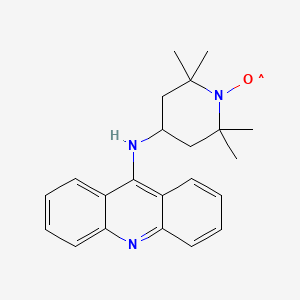
Defoslimod
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Defoslimod is a synthetic organic compound that is an analogue of lipopolysaccharide endotoxin-derived lipid A obtained from Escherichia coli. It was developed as an immunotherapeutic agent for the treatment of cancer. This compound acts as an agonist of Toll-like receptors 2 and 4 (TLR2 and TLR4) .
Preparation Methods
Defoslimod is synthesized through a series of chemical reactions involving the modification of lipid A. The synthetic route typically involves the esterification of lipid A with various fatty acids and the incorporation of phosphate groups. The reaction conditions often include the use of organic solvents such as dichloromethane, chloroform, or ethanol
Chemical Reactions Analysis
Defoslimod undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the phosphate or fatty acid groups, leading to the formation of different analogues.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically modified analogues of this compound with altered biological activity.
Scientific Research Applications
Chemistry: Used as a model compound for studying lipid A analogues and their chemical properties.
Biology: Investigated for its role in modulating immune responses through TLR2 and TLR4 activation.
Medicine: Developed as an immunotherapeutic agent for cancer treatment.
Industry: Potential applications in vaccine development and as an adjuvant to boost immune responses.
Mechanism of Action
Defoslimod exerts its effects by acting as an agonist of Toll-like receptors 2 and 4 (TLR2 and TLR4). Upon binding to these receptors, this compound triggers a signaling cascade that leads to the activation of immune cells and the production of cytokines. This immune activation results in the induction of nitric oxide synthase and the production of reactive oxygen species, which contribute to the antitumor effects observed in preclinical studies .
Comparison with Similar Compounds
Defoslimod is unique among lipid A analogues due to its dual action on TLR2 and TLR4. Similar compounds include:
Monophosphoryl lipid A (MPLA): A derivative of lipid A that acts primarily on TLR4.
Glucopyranosyl lipid A (GLA): Another lipid A analogue with TLR4 agonist activity.
OM-197-MP-AC: A synthetic lipid A analogue with similar immunostimulatory properties.
This compound’s ability to activate both TLR2 and TLR4 sets it apart from these other compounds, making it a versatile tool for immunotherapy research.
Properties
Molecular Formula |
C52H100N2O20P2 |
|---|---|
Molecular Weight |
1135.3 g/mol |
IUPAC Name |
[(3S)-1-[[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6R)-3,4-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] dodecanoate |
InChI |
InChI=1S/C52H100N2O20P2/c1-4-7-10-13-16-19-22-25-28-31-38(56)34-42(57)53-45-48(61)47(60)41(72-52(45)74-76(66,67)68)37-69-51-46(49(62)50(40(36-55)71-51)73-75(63,64)65)54-43(58)35-39(32-29-26-23-20-17-14-11-8-5-2)70-44(59)33-30-27-24-21-18-15-12-9-6-3/h38-41,45-52,55-56,60-62H,4-37H2,1-3H3,(H,53,57)(H,54,58)(H2,63,64,65)(H2,66,67,68)/t38-,39+,40-,41-,45-,46-,47-,48-,49-,50-,51-,52-/m1/s1 |
InChI Key |
GOWLTLODGKPXMN-MEKRSRHXSA-N |
SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)O)O |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O)NC(=O)C[C@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)O)O |
Synonyms |
defoslimod OM 174 OM 174 lipid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(1-Hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl) 2-methylpropanoate](/img/structure/B1214686.png)

![2-[[6,6-dimethyl-2-(propan-2-ylthio)-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-4-yl]thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1214688.png)

![[18F]3-(1H-imidazol-4-yl)propyl-4-fluorobenzyl ether](/img/structure/B1214691.png)

